molecular formula C8H18N2O B1176724 sepharose fast flow SP CAS No. 159251-40-8

sepharose fast flow SP

Cat. No.: B1176724
CAS No.: 159251-40-8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SP Sepharose Fast Flow (SPFF) is a strong cation exchange chromatography resin designed for high-throughput protein purification. Its matrix consists of crosslinked 6% agarose beads functionalized with sulphopropyl (SP) groups, which confer high chemical stability and enable robust cleaning-in-place (CIP) and sanitization protocols . Key features include:

  • Dynamic binding capacity (DBC): Up to 70 mg/mL for ribonuclease under optimized conditions .
  • Flow rate: Operates at 750 cm/h, making it suitable for industrial-scale processes .
  • pH stability: Effective in the range of pH 4–13 (operational) and pH 3–14 (long-term storage) .
  • Applications: Widely used for monoclonal antibody (mAb) purification, bacteriocin isolation, and recombinant protein separation .

Properties

CAS No.

159251-40-8

Molecular Formula

C8H18N2O

Synonyms

sepharose fast flow SP

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sepharose Fast Flow SP is synthesized by attaching sulphopropyl groups to a cross-linked agarose matrix. The agarose matrix is typically composed of 6% agarose beads, which are highly cross-linked to ensure chemical and physical stability .

Industrial Production Methods

In industrial settings, this compound is produced in large batches using automated systems to ensure consistency and qualityThe final product is then washed and purified to remove any unreacted chemicals and impurities .

Chemical Reactions Analysis

Types of Reactions

Sepharose Fast Flow SP primarily undergoes ion exchange reactions due to the presence of sulphopropyl groups. These reactions involve the exchange of cations between the resin and the surrounding solution.

Common Reagents and Conditions

The ion exchange reactions typically occur under conditions of varying pH and ionic strength. Common reagents used include buffers such as phosphate, acetate, and citrate, which help maintain the desired pH levels .

Major Products Formed

The major products formed during the ion exchange process are purified proteins, which are separated based on their charge properties. The resin binds to positively charged proteins, allowing for their selective elution and purification .

Mechanism of Action

Sepharose Fast Flow SP exerts its effects through ion exchange chromatography. The sulphopropyl groups on the resin act as strong cation exchangers, binding to positively charged proteins in the solution. The bound proteins can then be eluted by changing the pH or ionic strength of the solution, allowing for their selective purification .

Comparison with Similar Compounds

SP Sepharose Fast Flow vs. CM Sepharose Fast Flow

CM Sepharose Fast Flow (CMFF) is a weak cation exchanger with carboxymethyl (CM) groups. Key differences:

Parameter SP Sepharose FF CM Sepharose FF
Ligand Type Sulphopropyl (strong) Carboxymethyl (weak)
Ionization Fully ionized across pH 3–14 pH-dependent ionization (pKa ~4)
Binding Capacity Higher (~70 mg/mL) Lower (~50 mg/mL)
pH Range 4–13 (operational) 4–10 (optimal)
Applications High-resolution mAb polishing Gentle purification of labile proteins

Functional Implications:

  • SPFF’s strong cation exchange groups enable tighter binding under low-salt conditions, whereas CMFF requires precise pH control to maintain ligand charge .

SP Sepharose Fast Flow vs. Capto S

Capto S is a high-flow cation exchanger with a rigid agarose/acrylic polymer matrix. Comparative

Parameter SP Sepharose FF Capto S
Matrix 6% crosslinked agarose Agarose/acrylic composite
Flow Rate 750 cm/h 1,200 cm/h
DBC (mAbs) 40–60 mg/mL (pH 5–6) 80–100 mg/mL (pH 5–6)
Ligand Density Moderate (~0.3 mmol/mL) High (~0.4 mmol/mL)
Salt Tolerance Lower critical conductivity Higher tolerance to conductivity shifts

Functional Implications:

  • Capto S outperforms SPFF in high-salt or low-pH conditions, making it preferable for challenging feedstock .

SP Sepharose Fast Flow vs. SP Sepharose High Performance (HP)

SP Sepharose HP is a variant with smaller bead size (34 μm vs. 90 μm) for enhanced resolution:

Parameter SP Sepharose FF SP Sepharose HP
Bead Size 90 μm 34 μm
Resolution Moderate High (suitable for analytical use)
Pressure Tolerance Up to 0.3 MPa Up to 1.5 MPa
Scalability Industrial-scale workflows Limited to lab-scale use

Functional Implications:

  • SPFF is optimized for process-scale throughput, while SP HP resolves closely related isoforms in research settings .

SP Sepharose 6 Fast Flow vs. SP Sepharose 4 Fast Flow

Differences in ligand density and matrix crosslinking:

Parameter SP Sepharose 6 FF SP Sepharose 4 FF
Crosslinking 6% agarose 4% agarose
Ligand Density Higher (~0.3 mmol/mL) Lower (~0.2 mmol/mL)
Critical Conductivity Lower (pH-dependent) Higher (pH-dependent)
DBC (mAbs) 45 mg/mL (pH 5) 30 mg/mL (pH 5)


Functional Implications:

  • SP Sepharose 6 FF achieves higher DBC but requires lower conductivity buffers for optimal binding .

SP Sepharose FF vs. DEAE Sepharose FF

DEAE Sepharose FF is a anion exchanger with diethylaminoethyl groups, contrasting SPFF’s cation exchange:

Parameter SP Sepharose FF DEAE Sepharose FF
Ligand Type Cationic (SP) Anionic (DEAE)
pH Range 4–13 2–9
Applications Acidic protein purification Basic protein/nucleotide isolation

Q & A

Q. How do I select the optimal buffer system for cation exchange chromatography using SP Sepharose Fast Flow?

SP Sepharose Fast Flow’s performance depends on buffer pH, ionic strength, and ion type. For example:

  • Tris buffers (pH 7–9) are suitable for proteins with higher pI values, while sodium phosphate (NaPi) buffers (pH 4–6) are ideal for acidic proteins .

  • Conduct a pH scouting experiment (e.g., 0.1 pH increments) to identify the optimal binding/elution window for your target protein. Validate with conductivity gradients to minimize non-specific interactions .

Q. What methodologies are recommended to determine the dynamic binding capacity (DBC) of SP Sepharose Fast Flow for a novel protein?

  • Use frontal analysis or batch adsorption experiments with varying protein concentrations.
  • Measure DBC at 10% breakthrough (Q10%) under flow rates of 100–300 cm/h, as resin ligand density (e.g., 0.18–0.25 mmol/mL) directly impacts capacity .
  • For reproducibility, standardize resin lot-to-lot variability by cross-referencing vendor-provided ribonuclease capacity data (e.g., 70 mg/mL) .

Q. How do I resolve inconsistencies in elution profiles when scaling up SP Sepharose Fast Flow purification?

  • Ensure consistent bed height-to-diameter ratios (≥5:1) to avoid wall effects.
  • Analyze flow distribution using tracer dyes or conductivity probes.
  • Replicate small-scale gradient elution conditions (e.g., 0–1 M NaCl over 20 column volumes) and validate with SDS-PAGE or activity assays .

Advanced Research Questions

Q. How can I optimize SP Sepharose Fast Flow for high-resolution separation of isoforms with minimal pI differences?

  • Use shallow pH gradients (e.g., 0.05 pH units/mL) combined with low ionic strength equilibration buffers to enhance selectivity.
  • Pair with in-line pH monitoring to detect subtle shifts in elution peaks.
  • For example, a study on monoclonal antibodies achieved <0.1 pH resolution by adjusting ligand density (SP Sepharose 6 FF vs. 4 FF) to modulate binding kinetics .

Q. What strategies mitigate nonspecific binding of hydrophobic contaminants during cation exchange with SP Sepharose Fast Flow?

  • Incorporate counterion additives (e.g., 0.1% Triton X-100) in equilibration buffers to reduce hydrophobic interactions.
  • Perform pre-clearing steps using hydrophobic interaction chromatography (HIC) or ammonium sulfate precipitation.
  • Validate purity via HPLC-SEC or mass spectrometry, as demonstrated in bacteriocin Lac-B23 purification .

Q. How do I reconcile discrepancies between published DBC values for SP Sepharose Fast Flow and my experimental results?

  • Cross-validate experimental conditions (e.g., mobile phase pH, feedstock composition). For instance, DBC decreases by 15–20% when pH shifts from 5.0 to 6.0 due to reduced protonation of sulphopropyl groups .
  • Account for protein size and charge heterogeneity using zeta potential measurements or capillary electrophoresis.

Q. What experimental designs are recommended for integrating SP Sepharose Fast Flow into multi-step purification workflows?

  • Use design of experiments (DoE) to optimize resin sequencing. For example:
    • Pair SP Sepharose FF with hydroxyapatite chromatography for orthogonal polishing.
    • Validate step yield and purity via Western blot or enzymatic activity assays, as in recombinant aprotinin purification workflows .

Data Analysis and Contradiction Resolution

Q. How should I interpret conflicting data on SP Sepharose Fast Flow’s reusability across studies?

  • Standardize cleaning-in-place (CIP) protocols (e.g., 0.5 M NaOH for 1 hour) and track resin lifespan via ligand leakage assays (SP groups quantified by sulfhydryl probes).
  • Note that resin stability varies with feedstock complexity; industrial-scale studies report >1,000 cycles, while academic labs often observe degradation after 50–100 cycles due to particulate fouling .

Q. What statistical methods are appropriate for analyzing resin performance variability in high-throughput screens?

  • Apply multivariate analysis (ANOVA) to isolate factors (e.g., pH, flow rate) contributing to variability.
  • Use principal component analysis (PCA) to cluster resin lots with similar performance profiles, as shown in studies resolving batch-to-batch inconsistencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.